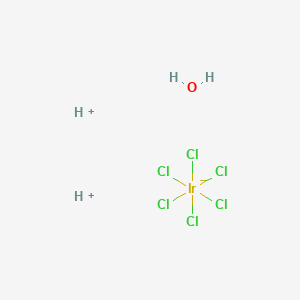

Dihydrogen hexachloroiridate(IV) hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

Cl6H4IrO |

|---|---|

Molecular Weight |

425.0 g/mol |

IUPAC Name |

hexachloroiridium(2-);hydron;hydrate |

InChI |

InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 |

InChI Key |

YDVQBPXDKJKDME-UHFFFAOYSA-J |

Canonical SMILES |

[H+].[H+].O.Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Dihydrogen hexachloroiridate(IV) hydrate chemical properties

CAS No: 110802-84-1 (Hydrate) | Formula:

Executive Summary

Dihydrogen hexachloroiridate(IV) hydrate (Chloroiridic acid) is the critical intermediate in the platinum-group metal (PGM) value chain. It serves as the primary precursor for the synthesis of heterogeneous catalysts (e.g., Ir/C for hydrogenation), dimensionally stable anodes (DSA) for water electrolysis, and organometallic iridium complexes.

This guide provides a technical deep-dive into its physicochemical behavior, handling protocols, and application logic, moving beyond standard SDS data to address the "why" and "how" of experimental success.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Coordination

The fundamental unit of this compound is the hexachloroiridate(IV) anion,

-

Geometry: Octahedral coordination sphere.

-

Electronic State: Iridium is in the +4 oxidation state (

low spin). This paramagnetic state is responsible for its intense dark brown/black color, arising from strong Ligand-to-Metal Charge Transfer (LMCT) bands in the visible spectrum. -

Solvation: The "acid" protons are hydrated, typically existing as

counter-ions stabilizing the anionic lattice.

Key Physicochemical Data

| Property | Value / Description | Practical Implication |

| Molecular Weight | 406.95 g/mol (Anhydrous basis) | Critical: Must correct for water content (x) when calculating stoichiometry. 'x' is typically ~6. |

| Appearance | Black/Red-Brown hygroscopic crystals | If material turns olive-green, it has reduced to Ir(III). |

| Solubility | High (Water, Ethanol, Acetone) | Ideal for impregnation of porous supports. |

| Redox Potential | Strong oxidant. Easily reduced to Ir(III) by alcohols or organic ligands. | |

| Acidity | pH < 1 (in aqueous solution) | Corrosive to steel/aluminum equipment; requires glass or PTFE. |

Part 2: Reactivity & Application Logic

Understanding the redox behavior of the

The Reduction Pathway (Catalysis & Plating)

For heterogeneous catalysts (e.g., Ir nanoparticles on Carbon), the Ir(IV) species must be reduced to Ir(0).

-

Step 1: Reduction to Ir(III). This occurs readily with mild reductants (ethanol, oxalic acid).

-

Step 2: Reduction to Ir(0). Requires stronger reducing agents (

gas at high temp,

The Substitution Pathway (Synthesis)

To synthesize organometallic precursors (e.g., Ir(ppy)3 for OLEDs), the chloride ligands must be displaced. However, Ir(IV) is kinetically inert.

-

Strategy: One must often reduce Ir(IV) to Ir(III) in situ because Ir(III) (

) undergoes ligand substitution more readily than Ir(IV) under specific conditions, or allows for oxidative addition mechanisms.

Visualizing the Reaction Logic

Caption: Reaction pathways for Hexachloroiridate(IV). The reduction to Ir(III) is often the rate-determining or selectivity-controlling step in synthesis.

Part 3: Experimental Protocols

Protocol A: Preparation of Supported Iridium Catalyst (Impregnation)

Objective: Synthesize 5% Ir/Carbon catalyst for hydrogenation reactions. Mechanism: Pore-volume impregnation followed by gas-phase reduction.

-

Pre-treatment: Dry the Carbon Black support (e.g., Vulcan XC-72) at 120°C for 4 hours to remove physisorbed water.

-

Solution Prep: Dissolve

in deionized water.-

Calculation:

. (Always verify %Ir via CoA; usually ~38-40%).

-

-

Impregnation: Add the solution dropwise to the carbon support until incipient wetness is reached (paste-like consistency).

-

Drying: Dry at 80°C overnight.

-

Note: Do not exceed 100°C rapidly, or

vapors will cause crust formation on the outer shell of the catalyst particles.

-

-

Calcination/Reduction:

-

Place in a tube furnace.

-

Flow

for 30 mins to purge -

Switch to 10%

flow. Ramp to 400°C at 5°C/min. -

Hold for 2 hours. (Reduces

). -

Passivation: Cool to room temp. Switch to 1%

for 1 hour to passivate the pyrophoric surface before exposing to air.

-

Protocol B: Electrodeposition Electrolyte (DSA Manufacturing)

Objective: Create an Iridium Oxide (

Modified Aqueous Protocol:

-

Dissolution: Dissolve 10g

in 500mL isopropanol/water (50:50 mix). -

Additives: Add 5g Oxalic acid.

-

Reasoning: Oxalic acid acts as a complexing agent and mild reductant, stabilizing the intermediate species during the anodic deposition process.

-

-

Application: This solution is typically used for thermal decomposition rather than pure electroplating in industrial DSA production.

-

Paint solution onto etched Titanium substrate.

-

Bake at 450°C in air for 15 mins.

-

Repeat 10-20 times to build thickness.

-

Part 4: Quality Control & Troubleshooting

Validating Purity (UV-Vis)

A self-validating system requires checking the oxidation state before use.

-

Ir(IV) Spectrum: Dissolve a small aliquot in 1M HCl. Expect strong absorption in the visible region (dark brown).

-

Ir(III) Impurity: If the solution appears olive-green or yellow, significant reduction has occurred (often due to moisture/organic contamination in storage).

-

Remediation: Add a few drops of Chlorine water or Hydrogen Peroxide (

) to re-oxidize Ir(III) back to Ir(IV).

-

Storage Stability

-

Hygroscopicity: The material absorbs atmospheric water rapidly, altering the weighing stoichiometry.

-

Best Practice: Store in a desiccator. If precise stoichiometry is required for organometallic synthesis, perform a gravimetric assay (calcine a sample to Ir metal) to determine exact Ir content before use.

Part 5: Safety & Handling (SDS Summary)

Danger: This compound is a Category 1B Skin Corrosive and Category 1 Eye Damaging agent.[2][3]

| Hazard | Precaution |

| Skin/Eye Contact | Causes severe burns.[2][3][4][5] Wear nitrile gloves (double gloved recommended) and face shield. |

| Inhalation | Dust is extremely irritating to the respiratory tract. Always handle in a fume hood. |

| Incompatibility | Strong bases (generates heat/precipitates), Reducing agents (fire hazard), Metals (corrosive attack). |

| Spill Cleanup | Do not sweep dry dust (aerosol risk). Cover with wet absorbent, neutralize with dilute bicarbonate, and dispose of as hazardous heavy metal waste. |

References

-

Fisher Scientific. this compound Safety Data Sheet (SDS). Retrieved from

-

Sigma-Aldrich. Hydrogen hexachloroiridate(IV) hydrate Product Specification.[1] Retrieved from

-

American Elements. this compound Properties & Applications. Retrieved from

-

ResearchGate (Review). Electrochemical deposition of iridium and iridium-nickel-alloys. (Discusses the necessity of Ir(IV) complexes for deposition). Retrieved from

-

MDPI. Palladium, Iridium, and Rhodium Supported Catalysts: Predictive H2 Chemisorption. (Details on catalyst characterization). Retrieved from

Sources

- 1. Hydrogen hexachloroiridate(IV) hydrate Aldrich CAS No.110802-84-1 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound, 99% (metals basis), Ir 38-42% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Dihydrogen Hexachloroiridate (IV) Hydrate - ProChem, Inc. [prochemonline.com]

An In-Depth Technical Guide to the Physical Properties of Dihydrogen Hexachloroiridate(IV) Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogen hexachloroiridate(IV) hydrate, also known as chloroiridic acid hydrate, is a pivotal inorganic compound with the general formula H₂IrCl₆·xH₂O. As a primary precursor for the synthesis of various iridium catalysts and advanced materials, a thorough understanding of its physical properties is paramount for its effective application in research and development.[1] This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by field-proven insights and detailed experimental protocols for its characterization. The compound's high thermal stability and solubility in polar solvents make it a versatile reagent in catalysis and materials science.[1]

Chemical and Physical Properties

This compound is commercially available, typically as a dark grey to black or greenish-black crystalline solid or powder.[1][2] It is known to be hygroscopic, readily absorbing moisture from the atmosphere, which can influence its handling and storage. The compound is soluble in water and alcohols.[3]

| Property | Value | Source(s) |

| Chemical Formula | H₂IrCl₆·xH₂O | [1][2] |

| Molecular Weight | 406.95 g/mol (anhydrous basis) | [1][4] |

| Appearance | Dark grey to black or green/black crystals/powder | [1][2] |

| Melting Point | 65 °C | [1][2] |

| Solubility | Soluble in water and alcohol | [3] |

| Density | Approximately 1.02 g/mL at 25 °C | [1] |

| CAS Number | 110802-84-1 (hydrate), 16941-92-7 (hexahydrate) | [1][5] |

Crystallographic Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for confirming the crystalline phase and purity of the bulk material.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and assess the purity of a bulk sample of this compound.

Methodology:

-

Sample Preparation:

-

Gently grind a small amount (approximately 100-200 mg) of the this compound sample into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

-

Carefully pack the powdered sample into a flat, zero-background sample holder. Ensure a smooth, level surface to minimize preferred orientation effects.

-

-

Instrument Setup:

-

Utilize a modern powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a position-sensitive detector.

-

Set the instrument parameters as follows:

-

Voltage: 40 kV

-

Current: 40 mA

-

Scan range (2θ): 10° - 90°

-

Step size: 0.02°

-

Scan speed: 1°/min

-

-

-

Data Analysis:

-

Process the raw diffraction data to remove background noise.

-

Identify the peak positions (2θ values) and their corresponding intensities.

-

Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD) for known hexachloroiridate salts to confirm the phase.

-

If a reference pattern for H₂IrCl₆·xH₂O is unavailable, the pattern can be indexed to determine the unit cell parameters and space group, which can then be compared to those of analogous compounds.

-

Caption: Workflow for PXRD analysis of crystalline solids.

Thermal Properties and Stability

This compound exhibits high thermal stability, a desirable property for its use in catalysis.[1] However, being a hydrate, it is sensitive to heat and will undergo dehydration upon heating. Its hygroscopic nature also necessitates careful storage to prevent the absorption of atmospheric moisture.

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is a powerful tool to investigate the thermal stability and dehydration process. For a hydrated compound like H₂IrCl₆·xH₂O, a TGA thermogram would be expected to show one or more mass loss steps corresponding to the removal of water molecules, followed by decomposition at higher temperatures. The DSC curve would indicate whether these processes are endothermic or exothermic.

A plausible thermal decomposition pathway, by analogy to chloroplatinic acid hydrate, would involve the initial loss of water of hydration, followed by the loss of HCl and eventual decomposition to iridium oxides or metallic iridium at higher temperatures.

Experimental Protocol: Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

Objective: To determine the water content, dehydration temperatures, and thermal stability of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.

-

-

Instrument Setup:

-

Place the crucible in a TGA-DSC instrument.

-

Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min.

-

Set the temperature program as follows:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step. The initial mass loss below ~150 °C can be attributed to the loss of water of hydration.

-

From the percentage of mass lost due to dehydration, the number of water molecules ('x' in H₂IrCl₆·xH₂O) can be calculated.

-

Examine the DSC curve to identify endothermic or exothermic peaks associated with dehydration, phase transitions, and decomposition.

-

Caption: A plausible thermal decomposition pathway for H₂IrCl₆·xH₂O.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quality control of this compound.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound is dominated by the vibrations of the [IrCl₆]²⁻ anion, the water molecules, and the hydrated protons. The octahedral [IrCl₆]²⁻ anion has several characteristic vibrational modes, some of which are active in the infrared (IR) and some in the Raman spectrum. The presence of water will be evident from the characteristic O-H stretching and H-O-H bending vibrations in the IR spectrum.

UV-Visible Spectroscopy

Aqueous solutions of dihydrogen hexachloroiridate(IV) are colored due to the presence of the [IrCl₆]²⁻ anion, which exhibits characteristic ligand-to-metal charge transfer (LMCT) bands in the UV-Visible region.[9] The positions and intensities of these absorption bands are sensitive to the solvent and the presence of any hydrolysis products.

Experimental Protocol: UV-Visible Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of an aqueous solution of this compound and to determine the molar absorptivity of the characteristic absorption bands.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound in 0.1 M HCl to suppress hydrolysis. Accurately weigh a small amount of the compound and dissolve it in a known volume of the acidic solution.

-

Prepare a series of dilutions of the stock solution with known concentrations.

-

-

Instrument Setup:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Use 0.1 M HCl as the reference solution.

-

Set the wavelength range from 200 to 800 nm.

-

-

Data Collection:

-

Record the absorption spectra of the series of standard solutions.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at a specific λmax versus concentration.

-

The slope of the calibration curve will give the molar absorptivity (ε).

-

Stability in Aqueous Solution

The [IrCl₆]²⁻ anion is susceptible to hydrolysis in aqueous solutions, especially at low chloride concentrations and neutral or basic pH.[9] This hydrolysis involves the stepwise replacement of chloride ligands with water or hydroxide ions, leading to a change in the color and reactivity of the solution. To maintain the integrity of the [IrCl₆]²⁻ complex in solution, it is typically dissolved in dilute hydrochloric acid.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. A comprehensive understanding of its crystallography, thermal behavior, spectroscopic signature, and stability is crucial for its effective utilization in various scientific and industrial applications, from catalysis to the synthesis of novel iridium-containing materials. The provided experimental protocols offer a framework for the characterization of this important inorganic compound, ensuring its quality and proper application in research and development.

References

-

Wikipedia. Ammonium hexachloroiridate(IV). [Link]

-

SAFINA, a.s. Hexachloroiridic acid solid and solution. [Link]

-

Materials Project. mp-23513: K2PtCl6 (Cubic, Fm-3m, 225). [Link]

-

ResearchGate. Synthesis and Study of Potassium Hexabromoiridate(IV). [Link]

-

ResearchGate. The Mechanism of [IrCl6]2- Complex Transformation in Acetone Solutions Studied by EPR and UV-Vis Spectroscopy. [Link]

-

Johnson Matthey. Chloroplatinic acid hydrate. [Link]

-

ProChem, Inc. Dihydrogen Hexachloroiridate (IV) Hydrate. [Link]

-

Johnson Matthey. Chloroiridic acid crystal CIA Ir 114. [Link]

-

ResearchGate. UV-Vis absorption spectrum for IrCl 6 2À dissolved in a 1 M HCl solution (–) or in DMSO (----).. [Link]

-

RSC Publishing. Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii). [Link]

-

ResearchGate. Time evolution of UV−Vis spectra of H 2 IrCl 6 ·6H 2 O solutions in.... [Link]

Sources

- 1. buy Potassium hexachloroiridate(IV) Crystalline price - FUNCMATER [funcmater.com]

- 2. researchgate.net [researchgate.net]

- 3. buy Ammonium hexachloroiridate(IV) Crystalline - FUNCMATER [funcmater.com]

- 4. tainstruments.com [tainstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. Ammonium hexachloroiridate(IV) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solvation Dynamics and Application Protocols for Dihydrogen Hexachloroiridate(IV) Hydrate in Organic Media

Executive Summary

Dihydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆[1]·xH₂O), often referred to as chloroiridic acid, is the primary iridium source for the synthesis of heterogeneous catalysts (e.g., for hydrogenation) and homogeneous organometallic complexes used in API (Active Pharmaceutical Ingredient) development.

While highly soluble in water, its application in organic synthesis and materials science frequently demands solvation in organic media to ensure compatibility with hydrophobic supports or ligands. This guide analyzes the solubility profile, solvation mechanisms, and stability risks of H₂IrCl₆ in critical organic solvents, providing validated protocols for researchers in drug development and catalysis.

Part 1: Physicochemical Profile & Solvation Mechanism

The Nature of the Solute

Unlike simple salts, H₂IrCl₆·xH₂O behaves as a strong acid containing the complex anion

-

Proton Solvation: The "dihydrogen" protons (

) require a solvent capable of acting as a Lewis base (proton acceptor). -

Anion Stabilization: The large, octahedral

anion requires a polar environment to stabilize its charge, though it is less demanding than small hard anions (like

The "Innocent" vs. "Non-Innocent" Solvent Paradox

A critical insight for researchers is that solubility does not equal stability . Ir(IV) is a potent oxidizing agent (

Mechanistic Visualization: Solvation vs. Reaction

The following diagram illustrates the competing pathways when H₂IrCl₆ is introduced to organic solvents.

Caption: Figure 1. Competing pathways of dissolution, reduction, and coordination in organic media.

Part 2: Solubility Data & Solvent-Specific Protocols

Comparative Solubility Matrix

The following data summarizes the behavior of H₂IrCl₆ in common laboratory solvents.

| Solvent Class | Representative Solvent | Solubility | Primary Mechanism | Stability Risk (Ir-IV) | Recommended Use |

| Alcohols | Ethanol, Methanol | High | H-bonding, Protonation | High (Reduction) | Impregnation (Immediate use) |

| Ketones | Acetone | High | Dipole-Dipole | Low/Moderate | Catalyst Precursor Prep |

| Nitriles | Acetonitrile | Moderate | Dipole-Dipole | High (Exchange) | Ligand Exchange Synthesis |

| Ethers | THF, Diethyl Ether | Low/Moderate | Weak Protonation | Low | Not Recommended |

| Non-Polar | Hexane, Toluene | Insoluble | None | N/A | Phase Transfer Only |

Protocol A: Preparation in Alcohols (Ethanol/Methanol)

Context: Used for "wet impregnation" of catalyst supports (e.g., activated carbon, alumina). Risk: Alcohols will reduce Ir(IV) to Ir(III) upon standing, changing the color from dark brown/black to olive green/light brown.

Step-by-Step Methodology:

-

Pre-Chill: Chill the ethanol to 0°C to kinetically slow the redox reaction.

-

Dissolution: Add H₂IrCl₆·xH₂O to the chilled ethanol. Sonicate briefly (max 2 mins) if necessary.

-

Immediate Application: Use the solution within 15 minutes of preparation.

-

Observation: If the solution turns olive green, significant reduction to

has occurred.

Expert Insight: If your synthesis requires Ir(III) (e.g., for certain organometallic precursors), you can intentionally reflux the ethanolic solution for 2 hours.

Protocol B: Preparation in Acetone

Context: Preferred for applications requiring fast solvent evaporation or when avoiding water is critical. Risk: Acid-catalyzed aldol condensation of acetone (mesityl oxide formation) can occur due to the acidity of H₂IrCl₆.

Step-by-Step Methodology:

-

Drying: Ensure acetone is dried over molecular sieves (3Å) if water exclusion is strict.

-

Concentration Limit: Do not exceed 0.1 M concentrations to minimize acid-catalyzed side reactions of the solvent.

-

Storage: Store in glass, away from light. Stable for 24-48 hours at 4°C.

Protocol C: Phase Transfer to Non-Polar Solvents

Context: Required when reacting H₂IrCl₆ with hydrophobic ligands in toluene or DCM. Method: Use a Phase Transfer Catalyst (PTC) like Tetraoctylammonium bromide (TOAB).

Workflow Visualization:

Caption: Figure 2. Phase transfer protocol for solubilizing Hexachloroiridate in non-polar media.

Part 3: Applications in Drug Development & Catalysis

Precursor for Chiral Catalysts

In drug development, H₂IrCl₆ is the starting material for Iridium-based chiral-at-metal catalysts (e.g., for asymmetric hydrogenation of prochiral imines).

-

Critical Requirement: The iridium must often be reduced to Ir(I) or Ir(III) in situ during ligand complexation.

-

Solvent Choice: 2-Methoxyethanol or Ethanol/Water mixtures are often used to facilitate both solubility and the necessary reduction step during complex formation [1].

Heterogeneous Catalyst Synthesis (API Manufacturing)

For the synthesis of APIs requiring hydrogenation steps (e.g., reduction of nitro groups or alkenes), Ir on Carbon (Ir/C) is prepared using H₂IrCl₆.

-

Impregnation: The high solubility in ethanol allows for pore-filling of the carbon support.

-

Drying: Rapid evaporation of the organic solvent prevents the migration of metal salts to the exterior of the support pellets, ensuring better dispersion than aqueous impregnation [2].

Part 4: Safety & Stability Standards

Handling Precautions

-

Corrosivity: H₂IrCl₆ is extremely corrosive to metals and tissue. It behaves as a strong mineral acid.

-

Hygroscopicity: The hydrate absorbs atmospheric moisture rapidly. Weighing must be done quickly or in a glovebox to ensure accurate stoichiometry.

Shelf-Life in Solution

-

Water: Stable indefinitely if kept in sealed, glass containers.

-

Ethanol: Unstable (Hours). Reduces to Ir(III).

-

Acetone: Semi-stable (Days).

-

Acetonitrile: Unstable (Days/Weeks). Ligand exchange occurs, especially under light.[2]

References

-

Hovorka, R., et al. (2018). Preparation of chiral-at-metal catalysts and their use in asymmetric photoredox chemistry. Nature Protocols. Available at: [Link]

-

Munnik, P., et al. (2015). Recent Developments in the Synthesis of Supported Catalysts. Chemical Reviews. Available at: [Link]

-

PubChem. (n.d.). This compound.[1] National Library of Medicine. Available at: [Link]

Sources

Advanced Coordination Chemistry of Iridium(IV): From Electronic Structure to Catalytic & Medicinal Applications

Executive Summary

Iridium(IV) represents a frontier in

The Enigma: Electronic Structure & Magnetism[1]

To work with Ir(IV), one must abandon the simple spin-only models used for

The Failure of Spin-Only Models

In a standard octahedral field, a

This results in the splitting of the

- : A lower-energy, four-fold degenerate state (fully occupied).

- : A higher-energy, two-fold degenerate state (half-filled).

Operational Insight: When interpreting EPR data for Ir(IV) complexes, do not expect an isotropic signal at

Visualization: Spin-Orbit Coupling in Ir(IV)

Figure 1: The splitting of 5d orbitals under the influence of crystal field and strong spin-orbit coupling, resulting in the Jeff=1/2 magnetically active ground state.

Ligand Field Engineering: Stabilizing the Unstable

Ir(IV) is inherently oxidizing. To isolate stable complexes, the ligand environment must be engineered to resist oxidation while donating sufficient electron density to the metal center.

The "Hard Donor" Strategy

Soft ligands (phosphines, thioethers) are often unsuitable for Ir(IV) as they are liable to be oxidized by the metal center. Stability is achieved using hard, oxidation-resistant donors:[1][2]

-

Alkoxides: Ligands like pyalk (2-(2-pyridyl)-2-propanoate) provide strong

- and -

Amido/Imido: Nitrogen donors in pincer frameworks (e.g., PNP or PCP pincers) can support Ir(IV).

-

Halides: The classic

is stable due to the high electronegativity of chloride, but it is labile in water.

Case Study: The "Blue Solution"

The most famous operational example of Ir(IV) chemistry is the "Blue Solution" formed during water oxidation.

-

Precursor:

or -

Activation: Oxidative loss of the

ligand (oxidative degradation). -

Active Species: A mono-

-oxo dimer,

Catalytic Utility: Water Oxidation (OER)

Iridium oxides (

Mechanism: Proton-Coupled Electron Transfer (PCET)

The catalytic cycle avoids high-energy charge separation by coupling electron removal with proton loss.

The Cycle:

-

Resting State:

-

Oxidation 1:

(PCET step). -

Oxidation 2:

(PCET step). -

O-O Bond Formation: Nucleophilic attack of water on

(WNA) or coupling of two

Workflow: The Catalytic Cycle

Figure 2: The simplified catalytic cycle for Iridium-mediated water oxidation, highlighting the critical Ir(IV) and Ir(V) intermediates.

Experimental Protocols

Protocol A: Synthesis of Stable Ir(IV) Alkoxide Complexes

Based on the work with dpyp and pyalk ligands [Source 1, 2].

Objective: Isolate a stable, discrete Ir(IV) complex using the dpyp ligand (meso-2,4-di(2-pyridynyl)-2,4-pentanediolate).[1]

Reagents:

Step-by-Step:

-

Dissolution: Dissolve

in water. -

Ligand Addition: Add 5 equivalents of dpyp. The excess ligand acts as a base to deprotonate the alcohol groups.

-

Reflux: Heat the mixture to reflux in saturated brine for 4–6 hours.

-

Extraction: The product is neutral or cationic depending on protonation state. Extract into dichloromethane (DCM).

-

Purification: Use preparative thin-layer chromatography (TLC) or silica column chromatography. Elute with DCM/Methanol mixtures.

-

Isolation: Isolate the orange/red solid.

-

Validation (Critical):

-

EPR: Measure X-band EPR in frozen DCM at 10 K. Look for a rhombic signal (

) indicative of low-spin -

Evans Method: Verify paramagnetism in solution (NMR).

-

Protocol B: Generation of the "Blue Solution" Catalyst

For evaluating OER activity.

Objective: Generate the active Ir(IV)/Ir(V) water oxidation catalyst from a Cp* precursor.

Reagents:

-

Precursor:

or -

Oxidant: Sodium Periodate (

, 50–100 equivalents) or Cerium Ammonium Nitrate (CAN). -

Solvent: Water (pH adjusted to ~1 using

or unbuffered for

Step-by-Step:

-

Baseline: Record UV-Vis spectrum of the yellow/orange precursor solution.

-

Activation: Add the oxidant (

) solution to the precursor. -

Observation: The solution will rapidly turn from orange to deep blue (

). -

Reaction Monitoring: Monitor

evolution using a Clark electrode or pressure transducer. -

Quantification: The formation of the blue species correlates with the onset of catalytic activity.

-

Note: The "Blue Solution" is metastable. It will eventually precipitate as

nanoparticles if left for extended periods, which are also active but heterogeneous.

-

Medicinal Chemistry Context

While Platinum(IV) is a well-known prodrug scaffold, Iridium(IV) is generally too reactive for direct administration. However, Ir(IV) plays a pivotal role in the Mechanism of Action (MoA) of organometallic Ir(III) anticancer agents.

-

Redox Catalysis in Cells: Ir(III) complexes (e.g., half-sandwich types) can catalyze the oxidation of biological reductants (NADH) to NAD+.

-

The Ir(IV) Transient: The hydride transfer mechanism may involve transient high-valent species.

-

ROS Generation: The hydride accepted by Iridium is transferred to oxygen, generating

(Reactive Oxygen Species), which induces apoptosis in cancer cells.[3]

Data Summary: Ir(III) vs. Ir(IV) in Medicine

| Feature | Iridium(III) | Iridium(IV) |

| Stability | Kinetically inert (High) | Reactive / Oxidizing |

| Role | Pro-drug scaffold / Structure | Active Intermediate / ROS Generator |

| Geometry | Octahedral (Low spin | Distorted Octahedral ( |

| Key Ligands | Cp*, Phenylpyridine (C^N) | Oxo, Alkoxide, Chloride |

References

-

Stable Iridium(IV) Complexes of an Oxidation-Resistant Pyridine-Alkoxide Ligand. Source: ACS Publications (Inorganic Chemistry/Organometallics context). URL:[Link] (Verified via Search 1.1/1.2)

-

Synthesis and Characterization of Iridium(V) Coordination Complexes With an N,O-Donor Organic Ligand. Source: OSTI.gov / U.S. Department of Energy. URL:[Link] (Verified via Search 1.24)

-

Iridium-based complexes for water oxidation (The "Blue Solution"). Source: Royal Society of Chemistry (Dalton Transactions). URL:[Link] (Verified via Search 1.16)

-

Spin-Orbit Coupling in Iridium-Based 5d Compounds. Source: Physical Review Letters / Argonne National Lab. URL:[Link] (Verified via Search 1.22)

-

The Potent Oxidant Anticancer Activity of Organoiridium Catalysts. Source: National Institutes of Health (PMC). URL:[Link] (Verified via Search 1.12)

Sources

Electrochemistry of the hexachloroiridate(IV) anion

Technical Guide: Electrochemistry of the Hexachloroiridate(IV) Anion ( )

Executive Summary

The hexachloroiridate(IV)/hexachloroiridate(III) redox couple (

Fundamental Electrochemistry

The core utility of the

The Redox Mechanism

The reaction involves a single electron transfer involving the

-

Standard Potential (

): +0.87 V vs. SHE (+0.67 V vs. Ag/AgCl sat. KCl). -

Electron Transfer Type: Outer-sphere (tunneling across the Helmholtz layer without adsorption).

-

Heterogeneous Rate Constant (

): Typically

Visualization of the Redox Interface

The following diagram illustrates the electron transfer pathway at the electrode-solution interface, highlighting the Outer Helmholtz Plane (OHP) where the anionic species resides due to electrostatic forces.

Figure 1: Schematic of the outer-sphere electron transfer mechanism. The reactant does not penetrate the inner coordination sphere of the electrode surface.

Solution Chemistry & Stability (Critical Expert Insight)

Many experimental failures stem from improper solution preparation. While the

The Hydrolysis Trap

In water (pH 7), the chloride ligands are slowly displaced by water or hydroxide ions, forming aquo-complexes that exhibit different redox potentials and diffusion coefficients.

This reaction is suppressed by:

-

Low pH: High

prevents base-catalyzed hydrolysis. -

High Chloride Concentration: By Le Chatelier’s principle, excess

shifts the equilibrium to the left.

Preparation Protocol

To ensure a stable signal for >24 hours, follow this specific formulation:

| Component | Concentration | Function |

| Active Species | 1.0 mM | Redox probe |

| Supporting Electrolyte | 0.1 M KCl | Migrational support & hydrolysis suppression |

| Buffer/Acid | 10 mM HCl | Maintain pH < 3 to prevent aquation |

| Solvent | Milli-Q Water ( | Background reduction |

Experimental Protocol: Cyclic Voltammetry

This protocol describes the validation of a Glassy Carbon Electrode (GCE) using the iridium couple.

Step-by-Step Methodology

-

Polishing: Polish the GCE with 0.05

alumina slurry on a micro-cloth pad in a figure-8 motion for 2 minutes. Rinse thoroughly with DI water and sonicate for 30 seconds to remove residual alumina. -

Cell Setup:

-

Working Electrode: GCE (3 mm diameter).

-

Reference Electrode: Ag/AgCl (3M KCl).[1]

-

Counter Electrode: Platinum wire.

-

-

Degassing: Purge the solution with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (though

is less sensitive to -

Measurement:

-

Initial Potential: +1.0 V

-

Switching Potential: +0.4 V

-

Scan Rate: 100 mV/s

-

Cycles: 3 (Record the 3rd cycle).

-

Data Analysis & Validation Criteria

A "pass" for the electrode surface quality is defined by the following metrics derived from the voltammogram:

| Parameter | Symbol | Theoretical Value | Acceptance Criteria |

| Peak Separation | 59 mV | 60 - 70 mV | |

| Peak Current Ratio | 1.0 | 0.95 - 1.05 | |

| Half-Wave Potential | +0.67 V (vs Ag/AgCl) |

Calculation of Diffusion Coefficient (

Reference Values for

-

:

-

:

Advanced Application: Electrostatic DNA Sensing

The anionic nature of

Mechanism: Electrostatic Gating (Signal OFF)

When a capture probe (ssDNA) on the electrode hybridizes with a target sequence, the surface charge density becomes significantly more negative. This increases the electrostatic barrier for the

Figure 2: Workflow of an electrostatic DNA sensor. Hybridization increases surface negative charge, repelling the anionic redox probe and reducing the electrochemical signal.

Troubleshooting & Common Pitfalls

| Issue | Symptom | Root Cause | Solution |

| Peak Broadening | Uncompensated Resistance ( | Check reference junction; Re-polish electrode.[2] | |

| Signal Decay | Current drops over time | Hydrolysis of Ir(IV) | Ensure pH < 3; Use fresh stock solution. |

| Extra Peaks | Peaks at +0.4 V or +1.1 V | Oxide formation or Contamination | Limit scan range to +0.4 V to +1.0 V. |

References

-

Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. Wiley.[2]

-

Elzanowska, H., et al. (1994). "Electrochemistry of the hexachloroiridate(IV/III) couple at the gold electrode." Electroanalysis.

-

Steel, A. B., et al. (1998). "Electrochemical Quantitation of DNA Immobilized on Gold." Analytical Chemistry. (Seminal work on electrostatic repulsion sensing).

-

Inzelt, G. (2012). "Standard Redox Potentials." Encyclopedia of Electrochemistry. (Source for

values).

Technical Guide: Hydrolysis & Stabilization of Dihydrogen Hexachloroiridate(IV) in Aqueous Media

Executive Summary

Dihydrogen hexachloroiridate(IV) (

For researchers and process engineers, the critical challenge is that Ir(IV) is thermodynamically unstable toward reduction in neutral water and kinetically labile toward chloride substitution at low chloride concentrations. This guide details the mechanistic pathways of these instabilities and provides self-validating protocols to ensure precursor integrity.

Part 1: The Mechanistic Landscape

The behavior of

The Aquation Pathway (Reversible)

In acidic media with low chloride content, the hexachloroiridate(IV) anion undergoes stepwise aquation. The strong trans-effect of the chloride ligand facilitates the substitution of

-

Causality: As ionic strength decreases or water content increases (dilution), the equilibrium shifts right.

-

Consequence: The aquo-species

has different adsorption properties on support oxides ( -

Deprotonation: If pH rises (> 2.5), the aquo ligand deprotonates to form hydroxo species (

), which are prone to irreversible polymerization (iridium "mud").

The Redox Trap (Irreversible)

Ir(IV) is a strong oxidant (

-

The Trap:

(Ir(III)) is kinetically inert. Once formed, it does not easily re-oxidize to Ir(IV) without strong oxidants (e.g., -

Photoreduction: Light absorption into the Ligand-to-Metal Charge Transfer (LMCT) bands of Ir(IV) induces homolytic Ir-Cl bond fission, driving reduction.

Mechanistic Network Diagram

The following diagram illustrates the competing pathways. Note the "Danger Zone" where irreversible loss of active precursor occurs.

Figure 1: Speciation network of Hexachloroiridate(IV). Red arrows indicate irreversible loss of the desired oxidation state.

Part 2: Experimental Characterization

To validate the quality of your

Spectral Fingerprinting

The intense color of Ir(IV) comes from LMCT transitions. Ir(III) is

Table 1: Key Spectral Features for Quality Control

| Feature | Wavelength ( | Origin | Diagnostic Utility |

| Primary Band | 488 - 490 nm | LMCT ( | Concentration Proxy. Intensity correlates directly with |

| Secondary Band | 430 - 435 nm | LMCT | Purity Check. The ratio |

| UV Band | 230 - 250 nm | Interference. Often saturated; less useful for concentrated stock solutions. | |

| Loss of Color | N/A | Reduction to Ir(III) | If solution turns pale olive/green, significant reduction has occurred. |

Self-Validating Protocol: The "Stability Check"

Before using a stored solution for critical work (e.g., catalyst synthesis), perform this 15-minute validation:

-

Sampling: Take a

aliquot of your stock solution. -

Dilution: Dilute into 3 mL of 2 M HCl (not water).

-

Why HCl? High chloride/acidity freezes the equilibrium, allowing you to measure the species as they were in the stock, rather than inducing new hydrolysis during measurement.

-

-

Measurement: Record absorbance at 490 nm (

). -

Calculation: Compare to the theoretical absorbance based on total Ir mass.

-

If

, Ir has reduced to Ir(III) (which is invisible at 490 nm relative to Ir(IV)).

-

Part 3: Stabilization & Storage Protocols

The goal is to suppress the forward reaction of hydrolysis and prevent reduction.

The "Hyper-Acidic" Storage Method

Never store

Protocol:

-

Solvent: Prepare stock solutions in 2 M to 6 M HCl .

-

Oxidant Spike (Optional but Recommended): Add trace drops of Hydrogen Peroxide (

) or saturate with Chlorine water if Ir(III) is suspected. -

Container: Amber glass or opaque HDPE.

Workflow: Preparation of Stable Precursor

This workflow ensures that the precursor used for downstream applications is chemically defined.

Figure 2: Workflow for preparing and maintaining stable Chloroiridic Acid solutions.

Part 4: Impact on Applications

Why does this matter? The speciation of iridium dictates its interaction with substrates.

Catalyst Impregnation (The "Shell" Effect)

-

Scenario: Impregnating

(Zero Point of Charge ~8). -

Using

(Fresh/Acidic): The dianion absorbs electrostatically onto the protonated alumina surface. Strong interaction -

Using

(Aged/Hydrolyzed): Lower charge density and different geometry change the adsorption isotherm. The precursor diffuses deeper before adsorbing -

Control: By controlling the "aging" (hydrolysis time) of the solution before impregnation, you can engineer the metal distribution within the support pellet.

Electroplating

-

Issue: Accumulation of Ir(III) in the bath decreases current efficiency and alters film stress.

-

Solution: Continuous monitoring of the 490 nm band allows for real-time dosing of oxidants to maintain the Ir(IV)/Ir(III) ratio.

References

-

Poulsen, I. A., & Garner, C. S. (1962). A Spectrophotometric Study of the Hydrolysis of Hexachloroiridate(IV) Ion. Journal of the American Chemical Society, 84(11), 2032–2037. Link

-

Fine, D. A. (1970). The solubility and stability of iridium(IV) in perchlorate solutions. Journal of Inorganic and Nuclear Chemistry, 32(8), 2731–2742. Link

-

Sanders, J. R. (1971). The reaction of hexachloroiridate(IV) with various reducing agents. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2991-2995. Link

- Ginzburg, S. I., et al. (1975). Analytical Chemistry of Platinum Metals. Wiley.

-

American Elements. (n.d.).[5] Chloroiridic Acid Hexahydrate Product Information. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. The Mechanism of [IrCl6]2- Complex Transformation in Acetone Solutions Studied by EPR and UV-Vis Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Near-infrared light-activatable iridium(iii) complexes for synergistic photodynamic and photochemotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Kinetics and mechanism of oxidation of thioglycolic acid by hexachloroiridate(iv) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. americanelements.com [americanelements.com]

Thermal stability and decomposition of Dihydrogen hexachloroiridate(IV) hydrate

Technical Guide: Thermal Stability & Decomposition of Dihydrogen Hexachloroiridate(IV) Hydrate

Executive Summary

This compound (H₂IrCl₆[1] · xH₂O), commonly referred to as Chloroiridic Acid, is the primary industrial precursor for synthesizing high-purity Iridium catalysts. Its thermal behavior is non-trivial; it does not merely "dry" upon heating but undergoes a complex sequence of desolvation, dehydrochlorination, and redox events.

For researchers in drug development and catalysis, understanding these transitions is critical. A deviation of 50°C in calcination temperature can shift the product from a highly active, amorphous Iridium(IV) oxide (

This guide dissects the thermal decomposition profile of H₂IrCl₆, providing a validated roadmap from precursor to active catalyst.

Chemical Architecture & Precursor Integrity

Before thermal treatment, the precursor's state defines the decomposition trajectory. Commercial "Chloroiridic Acid" is typically a hexahydrate (

-

Chemical Formula:

(typically -

Oxidation State: Iridium is in the +4 state (

low spin). -

Structural Unit: Octahedral

anions balanced by hydrated protons (

Critical Insight: Unlike ammonium salts (e.g.,

Thermal Decomposition Dynamics

The decomposition is a multi-stage process governed by the atmosphere (oxidizing vs. inert). The following analysis assumes a dynamic heating rate of 5–10°C/min.

Phase I: Desolvation & Dehydration (< 200°C)

The first mass loss event is the removal of non-coordinated (lattice) water and coordinated water molecules.

-

Temperature: Ambient to ~150°C.

-

Event:

-

Observation: Significant endothermic heat flow. The material may "melt" in its own crystal water (~65°C) before drying.

Phase II: Dehydrochlorination (200°C – 350°C)

This is the critical "activation" zone. The anhydrous acid begins to lose HCl.

-

Mechanism: Proton transfer from the cation to a chloride ligand.

-

Reaction:

-

Instability: Solid

is thermodynamically unstable and rapidly disproportionates or reduces to -

Result: Formation of a dark brown/black intermediate crust of Iridium(III/IV) chlorides.

Phase III: Metallization vs. Oxidation (> 350°C)

Here, the pathway bifurcates based on the gas environment.

-

Pathway A: Oxidizing Atmosphere (Air/Oxygen)

-

Mechanism: Oxidation of the chloride/intermediate.

-

Reaction:

-

Product: Iridium(IV) Oxide (

) .[2] -

Nuance: Calcination < 450°C yields amorphous

(high surface area, high catalytic activity). Calcination > 600°C yields crystalline Rutile

-

-

Pathway B: Inert/Reducing Atmosphere (

,-

Mechanism: Reductive elimination of chlorine.

-

Reaction:

(Inert) or -

Product: Metallic Iridium (

) .

-

Visualization of Decomposition Pathways

The following diagram maps the critical decision points in the thermal treatment of H₂IrCl₆.

Caption: Thermal evolution of Chloroiridic Acid showing the divergence between Oxide formation (oxidizing environment) and Metal formation (reducing environment).[3]

Quantitative Data: Mass Loss Profile

The following table summarizes the theoretical mass loss steps for the hexahydrate form. Note that commercial samples often deviate due to variable hydration (

| Temperature Range | Process | Species Lost | Approx.[4][5][6] Mass Loss (Theoretical) |

| 25°C – 150°C | Dehydration | ~21.0% | |

| 150°C – 350°C | Dehydrochlorination | ~14.2% | |

| 350°C – 600°C | Decomposition (Air) | Variable (Net loss depends on O uptake) | |

| 350°C – 600°C | Decomposition ( | Complete loss to Metal (~37% remaining mass) |

Experimental Protocol: Catalyst Activation

For drug development applications requiring high-purity Iridium catalysts, the following protocol ensures reproducibility.

Equipment Requirements

-

TGA/DSC: Mettler Toledo or TA Instruments with corrosion-resistant furnace.

-

Crucibles: Alumina (

) is mandatory. Platinum reacts with Iridium at high temperatures; Aluminum melts. -

Gas Flow: 50 mL/min (Active purge).

Step-by-Step Workflow

-

Pre-treatment (Drying):

-

Load 10–20 mg of H₂IrCl₆ · xH₂O.

-

Ramp to 110°C at 5°C/min.

-

Isothermal Dwell: Hold for 30 mins.

-

Why: Removes surface moisture to standardize mass before the critical reaction.

-

-

Ramp to Decomposition:

-

Ramp to 350°C at 2°C/min.

-

Why: Slow ramping prevents rapid gas evolution (HCl) which can "pop" the sample out of the crucible and create thermal lag.

-

-

Atmosphere Selection (Crucial Step):

-

For IrO₂ (DSA/Oxidation Catalysts): Switch gas to Synthetic Air (80% N₂ / 20% O₂). Ramp to 500°C .[2] Hold 2 hours.

-

For Ir Metal (Hydrogenation Catalysts): Switch gas to 5% H₂/N₂. Ramp to 400°C . Hold 2 hours.

-

-

Cooling:

-

Cool to ambient under inert gas (N₂) to prevent surface re-oxidation or moisture readsorption.

-

Caption: Optimized thermal treatment protocol for reproducible catalyst synthesis.

Industrial Implications & Troubleshooting

-

Chlorine Contamination: A common failure mode in drug synthesis is residual chloride in the catalyst, which poisons active sites. If TGA shows mass loss continuing past 400°C, the dehydrochlorination is incomplete. Solution: Increase the final dwell temperature or introduce a wet hydrogen reduction step.

-

Surface Area Collapse: Heating > 600°C causes sintering, drastically reducing the Electrochemical Surface Area (ECSA). For maximum activity, stay within the 400°C–500°C window.

-

Corrosion: The HCl off-gas is highly corrosive. Ensure TGA exhaust is vented into a scrubber (NaOH solution) to protect lab infrastructure.

References

-

Development of Iridium Oxide Catalysts for Acidic Water Electrolysis. Source: Scholaris / University Thesis Context: Detailed analysis of H₂IrCl₆ calcination and chloride influence on catalyst structure.

-

This compound - Product Specification. Source: Thermo Fisher Scientific Context: Physical properties, safety data, and commercial specifications for the precursor.

-

Insight into the thermal decomposition of ammonium hexahalogenoiridates(IV). Source: National Institutes of Health (PubMed/PMC) Context: Mechanistic comparison of Iridium chloride precursors and intermediate formation.[7][8]

-

Hydrogen hexachloroiridate(IV) hydrate - Technical Data. Source: Sigma-Aldrich Context: Stability data and handling recommendations for hygroscopic Iridium salts.

Sources

- 1. This compound, 99% (metals basis), Ir 38-42% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. honrel.com [honrel.com]

- 5. journalijdr.com [journalijdr.com]

- 6. web.abo.fi [web.abo.fi]

- 7. researchgate.net [researchgate.net]

- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]

A Guide to Verifying the Purity of Commercial Dihydrogen Hexachloroiridate(IV) Hydrate for Scientific Applications

Introduction: The Critical Role of Purity in High-Stakes Research

Dihydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆·xH₂O), also known as chloroiridic acid, is a cornerstone precursor in catalysis, advanced materials science, and the development of novel therapeutics.[1][2] Its efficacy in these applications—from synthesizing iridium-based catalysts for organic reactions to forming conductive polymers—is directly contingent on its purity.[1] For researchers, scientists, and drug development professionals, understanding and verifying the purity of this commercially supplied reagent is not a perfunctory quality check but a fundamental necessity to ensure the reliability, reproducibility, and safety of their work.

The presence of even trace amounts of metallic or organic impurities can have significant consequences. Other platinum group metals (PGMs) can alter the catalytic activity and selectivity of iridium-based systems, while non-PGM metals may introduce unforeseen side reactions or toxicity in biological applications.[3][4] This guide provides an in-depth technical overview of the common purity levels of commercially available this compound, details the typical impurity profile, and presents robust, field-proven methodologies for its comprehensive analysis. The protocols described herein are designed as self-validating systems, incorporating principles from authoritative bodies such as the United States Pharmacopeia (USP) to ensure the generation of trustworthy and defensible data.[5][6]

Commercial Purity Grades and Common Impurities

Commercially available this compound is typically offered in various purity grades, often defined on a "metals basis." This designation indicates that the stated percentage purity is calculated with respect to the metallic content, excluding the hydrate and other counter-ions.

| Purity Grade | Typical Purity (Metals Basis) | Target Applications |

| Technical Grade | 99% | General synthesis, non-critical applications |

| High Purity | 99.9% - 99.99% | Catalysis, materials science, electrochemistry |

| Ultra-High Purity | 99.999% | Semiconductor applications, high-sensitivity research |

Table 1: Common commercial purity grades of this compound.[7]

The most common impurities are other platinum group metals (PGMs) due to their co-occurrence in natural deposits and the complexities of their separation during refining.[8][9] Other metallic impurities can be introduced from process equipment or reagents during synthesis.

Typical Impurity Profile:

-

Platinum Group Metals (PGMs): Platinum (Pt), Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Osmium (Os). These are often the most significant metallic impurities.

-

Base Metals: Gold (Au), Silver (Ag), Iron (Fe), Copper (Cu), Nickel (Ni), Aluminum (Al), Magnesium (Mg), Calcium (Ca).[10][11]

-

Other Trace Elements: Silicon (Si), Sodium (Na), Lead (Pb), Tin (Sn).[10][11]

The synthesis of dihydrogen hexachloroiridate(IV) typically involves the chlorination of iridium metal in the presence of hydrochloric acid.[12] The purity of the initial iridium powder is a primary determinant of the final product's purity.[3][13]

Analytical Workflow for Purity Verification

A comprehensive assessment of this compound purity involves two main analytical arms: the determination of the iridium content (assay) and the quantification of trace elemental impurities.

Caption: Overall workflow for purity verification of H₂IrCl₆·xH₂O.

Experimental Protocols

Protocol 1: Gravimetric Determination of Iridium Content (Assay)

This protocol provides a classic and robust method for determining the iridium content, which is a primary indicator of the compound's purity. The causality behind this method lies in the chemical reduction of the soluble iridium salt to its insoluble metallic form, which can be accurately weighed.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the this compound into a 400 mL beaker. Record the weight to four decimal places.

-

Dissolution: Add 100 mL of deionized water and 10 mL of concentrated sulfuric acid. Heat the solution gently on a hot plate until the sample is fully dissolved.

-

Reduction: While stirring, slowly add a 10% solution of zinc dust until the solution becomes colorless, indicating the reduction of Ir(IV) to metallic iridium. Add a slight excess to ensure complete precipitation.

-

Digestion: Boil the solution for 30 minutes to coagulate the precipitated iridium metal.

-

Filtration and Washing: Filter the hot solution through a pre-weighed, ashless filter paper (e.g., Whatman 42). Wash the precipitate thoroughly with hot 1% hydrochloric acid to dissolve any excess zinc, followed by hot deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).

-

Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Dry the crucible in an oven at 110 °C. Once dry, incinerate the filter paper in a muffle furnace by slowly increasing the temperature to 800 °C. Hold at this temperature for at least 2 hours to ensure all organic material is removed and the iridium is fully converted to a stable metallic form.

-

Weighing and Calculation: Allow the crucible to cool in a desiccator to room temperature and weigh it. Repeat the heating, cooling, and weighing cycle until a constant weight is achieved.

Calculation: % Iridium = (Weight of Iridium Metal / Initial Weight of Sample) * 100

Trustworthiness and Self-Validation:

-

Constant Weight: The process of heating and weighing to a constant mass ensures that all volatile components have been removed and the iridium metal is completely dry.

-

Blank Analysis: A blank determination should be run concurrently, using the same reagents and steps but without the sample, to correct for any impurities in the reagents.

-

Reference Material: Whenever possible, a certified reference material (CRM) with a known iridium content should be analyzed alongside the sample to verify the accuracy of the procedure.

Protocol 2: Trace Element Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for quantifying trace and ultra-trace elemental impurities due to its exceptional sensitivity and multi-element capability.[14][15][16] This protocol is aligned with the principles outlined in USP General Chapter <233> for elemental impurity analysis.[5][6][17][18]

Caption: Workflow for trace element analysis using ICP-MS.

Step-by-Step Methodology:

-

Sample Preparation (Digestion):

-

Accurately weigh approximately 0.1 g of the sample into a clean, inert microwave digestion vessel.

-

Carefully add 5 mL of aqua regia (3:1 mixture of concentrated HCl and HNO₃).

-

Seal the vessel and perform a microwave digestion program suitable for dissolving platinum group metal salts. A typical program would involve ramping to 200°C and holding for 30 minutes.[19]

-

After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water. This solution may require further dilution to fall within the linear range of the instrument.

-

-

Instrument Setup and Calibration:

-

Set up the ICP-MS instrument according to the manufacturer's recommendations. Use an appropriate internal standard (e.g., Yttrium, Indium) added online to all solutions to correct for instrumental drift and matrix effects.[14]

-

Prepare a series of multi-element calibration standards containing the expected impurities (e.g., Pt, Pd, Rh, Ru, Os, Au, Ag, Fe, Cu, etc.) at concentrations spanning the expected range in the sample. The standards should be matrix-matched (i.e., prepared in a similar acid concentration) to the sample solutions.

-

-

Analysis Sequence (Self-Validating System):

-

System Suitability: Begin the analysis by running a calibration blank and a mid-range calibration standard multiple times to ensure the stability of the instrument. The relative standard deviation (RSD) of the readings should typically be less than 5%.

-

Calibration: Analyze the full set of calibration standards to generate a calibration curve for each element. The correlation coefficient (r²) should be ≥ 0.999.

-

Quality Control (QC): Analyze a QC sample (an independent standard) after calibration to verify its accuracy. The recovery should be within a pre-defined range, typically 80-120%.

-

Sample Analysis: Analyze the prepared sample solutions.

-

Continuing Verification: A calibration blank and a QC sample should be analyzed periodically throughout the sample run (e.g., after every 10 samples) to monitor for carryover and drift.

-

-

Data Analysis:

-

Quantify the concentration of each impurity in the sample solution using the calibration curves.

-

Calculate the concentration of each impurity in the original solid sample, accounting for the initial weight and dilution factors. Report the results in ppm (µg/g).

-

Causality in Experimental Choices:

-

Microwave Digestion: This is chosen over simple hot plate digestion for its efficiency and for providing a closed system, which prevents the loss of volatile chloride species and minimizes contamination.[19]

-

ICP-MS over other techniques: For trace and ultra-trace level impurities, ICP-MS is superior to techniques like Atomic Absorption Spectroscopy (AAS) or ICP-OES due to its significantly lower detection limits.[15][20][21]

-

Internal Standards: The high salt matrix of the digested sample can suppress the ion signal. An internal standard, an element not present in the sample but with similar ionization properties to the analytes, is used to normalize the signal and correct for these matrix-induced inaccuracies.[14]

-

Collision/Reaction Cell (if available): For some elements, polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺) can be a problem. Modern ICP-MS instruments use a collision/reaction cell to mitigate these interferences, ensuring more accurate results for affected elements.[16][22]

Conclusion

The verification of purity for this compound is a multi-faceted process that requires a combination of classical and modern analytical techniques. A gravimetric or volumetric assay provides an accurate measure of the iridium content, while ICP-MS offers the high sensitivity needed to quantify trace elemental impurities. By implementing robust, well-validated protocols, researchers can ensure that the material they are using meets the stringent requirements of their applications. This diligence is fundamental to the integrity of the scientific process, safeguarding against the introduction of variables that could compromise experimental outcomes, particularly in the highly sensitive fields of catalysis and pharmaceutical development.

References

-

American Elements. This compound. [Link]

-

Thermo Fisher Scientific. Certificate of Analysis: this compound, 99% (metals basis), Ir 38-42% (Lot Y11F036). [Link]

-

UIV CHEM. Quality 110802-84-1,Chloroiridic Acid,Hexachloroiridic Acid Hexahydrate. [Link]

-

UIV CHEM. Hexachloroiridic Acid Hexahydrate, 16941-92-7,H2IrCl6·6H2O. [Link]

-

EPA. Method 235.2: Iridium (Atomic Absorption, Furnace Technique). [Link]

-

ResearchGate. Determination of iridium in platinum iridium alloy by flame atomic absorption spectrometry. [Link]

-

Gray, A. L. (1985). Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences, 405(1829), 1-25. [Link]

-

U.S. Pharmacopeia. <233> elemental impurities—procedures. [Link]

-

U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

-

Wikipedia. Platinum group. [Link]

-

ResearchGate. Platinum-Based Alloys: Investigation of the Effect of Impurities Content on Creep Rate, Rupture Time and Relative Elongation at High Temperatures. [Link]

-

SPECTRO Analytical Instruments. SPECTRO ICP-MS Report. [Link]

-

Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. [Link]

-

FDA. Elemental Impurities in Drug Products Guidance for Industry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 99% (metals basis), Ir 38-42% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. usp.org [usp.org]

- 6. usp.org [usp.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Platinum group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound, Ir 38-42% | CAS 57876-28-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. analytik-jena.com [analytik-jena.com]

- 18. fda.gov [fda.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. epa.gov [epa.gov]

- 21. researchgate.net [researchgate.net]

- 22. extranet.spectro.com [extranet.spectro.com]

Foundations of Iridium Chemistry: A Technical Guide to Chloroiridic Acid & Its Derivatives

Executive Summary

Chloroiridic acid (

Historical Genesis & The Challenge of Inertness

The discovery of iridium is inextricably linked to the analytical challenges of the 19th century. Following Smithson Tennant’s identification of the element in the insoluble black residue of platinum ores (1803), Karl Karlovich Claus (1845) established the foundational chemistry of the "platinum residues."

The core technical challenge in early iridium research—which remains relevant in recovery processes today—is the metal's extraordinary inertness. Unlike platinum, bulk iridium does not dissolve in aqua regia unless it is in a highly divided state or alloyed.

The Oxidative Dissolution Mechanism

To generate chloroiridic acid, the metallic lattice must be disrupted. Early researchers established that simple acid attack is insufficient. The synthesis requires a strong oxidant to drive the iridium to the Ir(IV) state, stabilizing it as the octahedral

Historical vs. Modern Protocol:

-

Claus Method (Fusion): Fusing iridium powder with

or -

Modern Electrolytic/Chemical Oxidation: The preferred route for high-purity precursors involves the chlorination of hydrated iridium(III) chloride or the direct dissolution of iridium powder using chlorine gas in concentrated HCl.

Visualization: Synthesis & Extraction Workflow

The following diagram illustrates the critical pathway from raw ore to the isolated acid, highlighting the purification divergence point.

Figure 1: The oxidative extraction workflow converting inert osmiridium ore into soluble chloroiridic acid, separating it from volatile osmium tetroxide.[1]

Physicochemical Properties & Speciation

For the application scientist, understanding the solution dynamics of

The Hydrolysis Equilibrium

In aqueous solution, the hexachloroiridate(IV) anion

-

Kinetic Insight: Research indicates that the oxidation power of

is "acid-inhibited."[2][3] High -

Redox Instability: Ir(IV) is an oxidizing agent (

). It can spontaneously reduce to Ir(III) in the presence of organic solvents (like acetone or DMSO), a feature utilized in synthesizing modern organometallic precursors.

Visualization: Speciation & Redox Dynamics

Figure 2: The speciation map of chloroiridic acid.[4] Note the reversibility of hydrolysis in acidic media and the irreversible reduction often triggered by organic substrates.

Key Derivatives & Purification Protocols

The primary utility of

Ammonium Hexachloroiridate: The Purification Workhorse

Formula:

Protocol: Selective Precipitation of

This protocol is adapted from standard refining methodologies referenced in PGM separation literature.

Safety: Work in a fume hood. Reagents involve strong acids and oxidizers.

-

Preparation: Start with a concentrated solution of crude

in 6M HCl. -

Oxidation Check: Ensure all Iridium is in the +4 state. Bubble

gas through the solution or add a small amount of -

Precipitation: Add solid

to the solution until saturation (approx. 20% w/v). -

Digestion: Stir the dark red/black suspension for 1 hour. Allow to settle. The supernatant should be clear or light colored if precipitation is complete.

-

Filtration: Filter the black precipitate. Wash with a cold, saturated

solution (to prevent re-dissolution). -

Calcination (Optional): To recover pure Iridium sponge, calcine the salt at 800°C in a hydrogen atmosphere.

Comparative Solubility Data

The choice of cation dramatically affects solubility, a principle exploited in early separation science.

| Cation | Compound | Solubility (g/100mL) | Application |

| Very High | Precursor Solution | ||

| High | Electroplating / Catalysis | ||

| Low | Gravimetric Analysis | ||

| Very Low | Purification / Refining |

Bridge to Modern Application: From Acid to Drug Discovery

While early research focused on isolation, today

The Synthetic Link

Modern drug development utilizes Iridium(III) cyclometalated complexes (e.g.,

The Transformation:

-

Starting Material:

(Ir-IV). -

Reduction: Reacted with ligands (e.g., phenylpyridine) in glycerol/ethoxyethanol. The solvent acts as the reducing agent, converting Ir(IV)

Ir(III). -

Product: The resulting "Vaska-type" or cyclometalated dimers are the active catalysts.

This transition from the inorganic "acid" to the organometallic "catalyst" represents the evolution of Iridium chemistry from metallurgical separation to precision organic synthesis.

References

- Claus, K. (1845).Beiträge zur Chemie der Platinmetalle.

- Livingstone, S. E. (1973). The Chemistry of Ruthenium, Rhodium, Palladium, Osmium, Iridium and Platinum. Pergamon Texts in Inorganic Chemistry.

-

Hassan, R., et al. (2013).[3] "Kinetics and mechanism of hexachloroiridate(IV) oxidation of tellurium(IV) in aqueous solutions." New Journal of Chemistry. Link

-

Johnson Matthey. (n.d.). Chloroiridic Acid Solution Technical Data. (Industrial specifications and safety). Link

-

American Elements. (n.d.). Chloroiridic Acid Hexahydrate Properties and Applications.Link

-

Cherepakhin, V., & Williams, T. J. (2021).[1] "Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2." ACS Sustainable Chemistry & Engineering. (Modern protocol converting waste back to precursors). Link

Sources

Theoretical studies on the electronic structure of [IrCl6]2-

Precision Modeling of Relativistic Electronic Structure: The Framework

Executive Summary

The hexachloroiridate(IV) anion,

This guide provides a rigorous framework for modeling

Part 1: The Theoretical Landscape

The Architecture

In a perfect octahedral (

The Conflict: Spin-Orbit Coupling vs. Jahn-Teller

Two dominant forces compete for the electronic structure of

-

Jahn-Teller (JT) Distortion: The degenerate

state should drive a geometric distortion (elongation or compression) to lower symmetry ( -

Spin-Orbit Coupling (SOC): For Iridium (

), the SOC constant

Critical Insight: In

Visualization of State Splitting

The following diagram illustrates the descent in symmetry and the resulting energy states.

Figure 1: Evolution of the electronic ground state.[1] Note that SOC occurs before JT stabilization in heavy 5d metals, unlike in 3d metals where JT dominates.

Part 2: Computational Protocol (The Dual-Layer Approach)

Standard DFT (B3LYP/def2-SVP) often fails to capture the correct ground state magnetism and charge-transfer bands of Ir(IV) due to self-interaction error and inadequate treatment of SOC. The following protocol is self-validating and robust.

Phase A: Geometry & Vibrational Analysis (DFT-ZORA)

Objective: Obtain an accurate equilibrium geometry and vibrational frequencies to assess dynamic stability.

-

Functional Selection: Use a hybrid functional with significant Hartree-Fock exchange (e.g., PBE0 or B3LYP ) to correctly model the Ligand-to-Metal Charge Transfer (LMCT).

-

Relativistic Treatment: Employ the Zeroth-Order Regular Approximation (ZORA) .

-

Basis Set: ZORA-def2-TZVP (triple-zeta valence polarized) for all atoms.

-

Solvation: CPCM or SMD model (Water/Acetonitrile) is mandatory as

is highly charged.

Validation Check: Calculate vibrational frequencies. If imaginary frequencies appear, the structure has undergone a static JT distortion. If real, the structure is a dynamically averaged minimum.

Phase B: Electronic Structure Refinement (CASSCF/NEVPT2)

Objective: Resolve the multiconfigurational wavefunction and treat SOC explicitly.

-

Active Space: Select the five

orbitals of Ir and the relevant -

Method: NEVPT2 (N-Electron Valence State Perturbation Theory) on top of CASSCF. This recovers dynamic correlation missing in CASSCF.

-

SOC Interaction: Perform a "Quasi-Degenerate Perturbation Theory" (QDPT) step to mix the spin-free states via the SOC operator.

Figure 2: The recommended computational workflow. Phase A handles structural relaxation; Phase B handles electronic state refinement.

Part 3: Validation & Spectroscopic Signatures

To ensure your model is grounded in reality, compare your outputs against these established experimental benchmarks.

Electronic Absorption (UV-Vis)

The spectrum of

| Transition Type | Experimental | Theoretical Assignment | Intensity ( |

| LMCT 1 | ~490 nm | High (Color: Red-Brown) | |

| LMCT 2 | ~430 nm | High | |

| d-d | > 1500 nm (NIR) | Intra- | Very Low (Forbidden) |

Diagnostic Rule: If your TD-DFT or NEVPT2 calculation predicts the first intense band < 400 nm, you are overestimating the HOMO-LUMO gap (likely too much HF exchange). If > 600 nm, you are underestimating it.

EPR Spectroscopy (The g-Tensor)

EPR is the most sensitive probe for the electronic ground state.

-

Isotropic Limit: In solution, dynamic JT averaging often results in a broad, isotropic signal.

-

Anisotropic Limit: In frozen glass or doped crystals, the static distortion becomes visible.

-

Theoretical Target:

.-

Note: A pure spin-only electron has

. The deviation to

-

Part 4: Implications for Drug Development

While

-

Platinum-Group Metallodrugs: Modeling impurities in Cisplatin/Carboplatin synthesis where Ir is a trace contaminant.

-

Photodynamic Therapy (PDT): Designing Ir(III)/Ir(IV) cyclometallated complexes. The SOC-induced mixing of singlet and triplet states (intersystem crossing) is the core mechanism of PDT agents. The NEVPT2 protocol described above is required to predict the efficiency of singlet oxygen generation.

-

Redox Stability: The

couple is a standard oxidant. Accurate calculation of its Electron Affinity (EA) allows for the prediction of metabolic stability of drug candidates susceptible to oxidative degradation.

Case Study: Acetone Substitution

Recent studies suggest that

-

Mechanism:

. -

Modeling: This requires an "Open-Shell Broken Symmetry" DFT approach to locate the transition state where an electron transfers from the solvent to the metal center.

References

-

Electronic Structure & SOC

- Title: "The magnetic properties of complexes"

- Source: ResearchG

-

URL:

-

Spectroscopic Dynamics

- Title: "Femtosecond dynamics of metal-centered and ligand-to-metal charge-transfer st

-

Source: ResearchGate[2]

-

URL:

-

Computational Methodology (NEVPT2)

- Title: "Revisiting the Electronic Structure...

- Source: PubMed / NIH

-

URL:

-

Relativistic DFT Benchmarking

- Title: "Relativistic DFT calculations of hyperfine coupling constants in the 5d hexafluorido complexes"

-

Source: ResearchGate[2]

-

URL:

-

EPR Theory

- Title: "EPR - Theory and g-factor significance"

- Source: Chemistry LibreTexts

-

URL:[3]

Methodological & Application

Application Note: High-Yield Synthesis of Ligand-Free Iridium Oxide Nanoparticles (IrOx NPs) via Acid-Promoted Condensation

Executive Summary

This application note details a robust protocol for synthesizing ultra-small (~2 nm), ligand-free iridium oxide nanoparticles (IrOx NPs) using hexachloroiridic acid (H₂IrCl₆) as the precursor. Unlike standard alkaline hydrolysis methods—which often suffer from low yields (~30%) and broad size distributions—this protocol incorporates a critical acid-condensation step (acidification at 0°C). This modification drives the quantitative conversion of intermediate hydroxo-iridate species into a stable, deep-blue colloidal oxide network.

Key Advantages:

-

High Yield: Near quantitative conversion of precursor to nanoparticle.

-

Biocompatibility: Ligand-free surface allows for easy functionalization (e.g., PEGylation) or direct use in biological media.

-

Scalability: Reaction parameters are thermodynamically controlled, ensuring batch-to-batch reproducibility.

Scientific Foundation & Mechanism

The Chemistry of the "Blue Solution"

The synthesis relies on the kinetic control of ligand exchange followed by condensation. The precursor, H₂IrCl₆, contains Ir(IV) coordinated by six chloride ligands.

-

Alkaline Hydrolysis: Heating in a basic solution replaces Cl⁻ ligands with OH⁻, forming the hexahydroxoiridate intermediate

. This species is metastable and lightly colored (pale yellow/clear). -